molecular formula C25H26N2O6 B14954647 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Cat. No.: B14954647
M. Wt: 450.5 g/mol
InChI Key: PDJNINIYQNVXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide typically involves multiple stepsThe phenoxy group is then attached to the coumarin core, and finally, the acetamide moiety is introduced through a series of reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized coumarin derivatives .

Scientific Research Applications

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C25H26N2O6/c1-31-21-6-2-5-18-15-20(25(30)33-24(18)21)17-8-10-19(11-9-17)32-16-22(28)26-12-4-14-27-13-3-7-23(27)29/h2,5-6,8-11,15H,3-4,7,12-14,16H2,1H3,(H,26,28)

InChI Key

PDJNINIYQNVXOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCCN4CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.